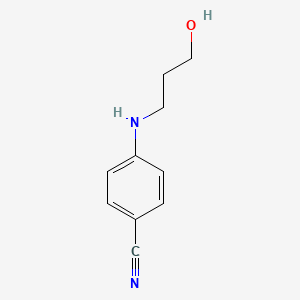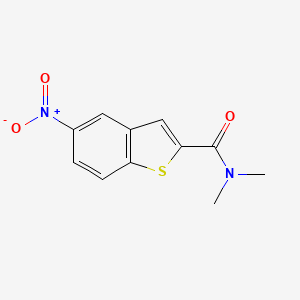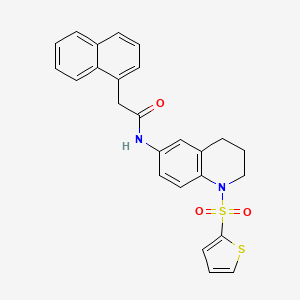
4-((3-羟丙基)氨基)苯甲腈
描述
Synthesis Analysis
Several papers describe the synthesis of benzonitrile derivatives. For instance, paper outlines the synthesis of a fluorobenzyl analogue of DASB, a compound with affinity for the serotonin transporter, by incorporating p-[18F]fluorobenzyl iodide into the DASB precursor. Paper details the asymmetric synthesis of halo-benzyloxy-butyronitriles, which are precursors for β-hydroxy-α-amino acids, through a Strecker-type reaction. Paper reports the synthesis of a benzonitrile derivative by condensation of 4-cyanobenzoic acid with an indazole compound. Paper describes the synthesis of a pyrimidinyl benzonitrile, an intermediate for HIV-1 reverse transcriptase inhibitors. Lastly, paper presents a novel synthesis route for tetrazolyl benzonitriles starting from p-aminobenzonitrile.
Molecular Structure Analysis
The molecular structures of benzonitrile derivatives are often confirmed using various spectroscopic techniques and theoretical calculations. Paper uses NMR, UV-VIS, and IR spectroscopy, along with density functional theory (DFT) calculations, to confirm the structures of azo-benzoic acids. Paper combines experimental and theoretical studies to analyze the molecular structures and spectroscopy of pyrazole benzonitrile derivatives. Paper determines the crystal and molecular structure of triazinobenzimidazoles, providing insights into their tautomeric forms and hydrogen bonding patterns.
Chemical Reactions Analysis
The chemical reactivity of benzonitrile derivatives is influenced by their functional groups and molecular structure. Paper discusses the acid-base dissociation and azo-hydrazone tautomerism in solution, which are dependent on solvent composition and pH. Paper explores the inter- and intra-molecular delocalization and donor-acceptor interactions through natural bonding orbital analysis. These studies provide a deeper understanding of the chemical behavior of benzonitrile derivatives in various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives, such as solubility, melting points, and photophysical properties, are crucial for their applications. Paper investigates the liquid crystalline behavior and photophysical properties of a series of benzonitrile derivatives, revealing their potential as mesogens and blue-emitting materials. The electrochemical study in paper also provides information on the band gap and energy levels of these compounds.
科学研究应用
- AP-PhCN 的分子结构已使用密度泛函理论 (DFT) 进行研究。实验振动模式支持计算出的波数。 在红外光谱中 993 和 871 cm⁻¹ 的强带以及拉曼光谱中 993 cm⁻¹ 的强带处观察到变形振动 .
分子结构和振动模式
工业应用
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
4-(3-hydroxypropylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-9-2-4-10(5-3-9)12-6-1-7-13/h2-5,12-13H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPASSWJHQAQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)
![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)


![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2548949.png)